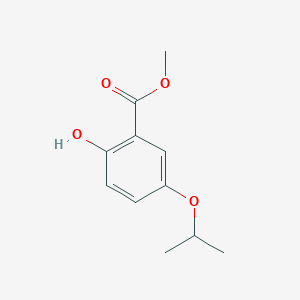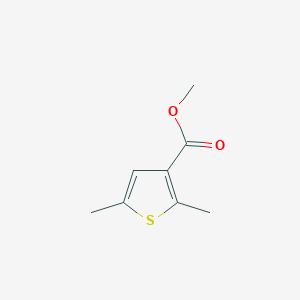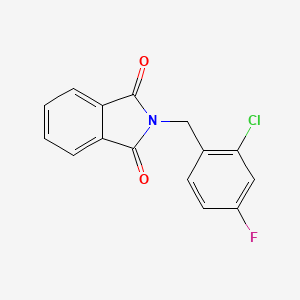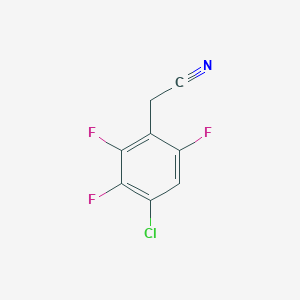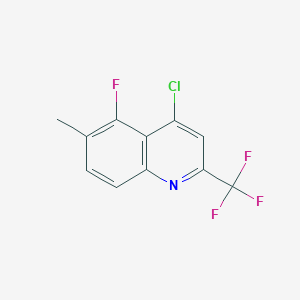
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane
Übersicht
Beschreibung
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is a halogenated organic compound with the molecular formula C₄HBrF₈. It is characterized by the presence of bromine and multiple fluorine atoms, making it a member of the perfluorinated compounds family. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, which make it valuable in various industrial and scientific applications .
Wirkmechanismus
Target of Action
This compound is a fluorinated alkane, and such compounds are generally known for their reactivity and potential use in various chemical reactions .
Mode of Action
Fluorinated alkanes are often used in chemical synthesis due to their unique properties, such as high reactivity and ability to introduce fluorine atoms into other molecules .
Biochemical Pathways
Fluorinated alkanes can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the types of reactions it can participate in .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octafluorobutane. The reaction typically involves the use of bromine or hydrogen bromide as the brominating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve efficient bromination while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane primarily undergoes substitution reactions due to the presence of the bromine atom. These reactions include nucleophilic substitution, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and primary amines are commonly used.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-1,1,2,2,3,3,4,4-tetrafluorobutane
- 1-Bromo-1,1,2,2,3,3,4,4-hexafluorobutane
- 1-Bromo-1,1,2,2,3,3,4,4-decafluorobutane
Comparison: 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to its analogs with fewer or more fluorine atoms, it offers a balance of reactivity and stability, making it particularly useful in applications requiring high thermal and chemical resistance .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4-octafluorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZIQULETJOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



